N-Desethyl-N-propyl Oxybutynin

Pharmaceutical Analysis Impurity Profiling Quality Control

Regulatory non-compliance due to unqualified impurity standards halts ANDA submissions. This certified EP Impurity E (CAS 1215677-72-7) is a structural ethylpropyl analogue, mandatory for Oxybutynin Hydrochloride monograph testing per ICH Q3A. - Quantifiable: Enables accurate LC-MS/MS or HPLC-UV method calibration with distinct fragmentation & RRT. - Differentiated: Cannot be substituted by N-Desethyloxybutynin or parent API; prevents method specificity failure. - Assured: Fully characterized, compliant reference material shipped globally for QC, stability, and ANDA readiness.

Molecular Formula C23H33NO3
Molecular Weight 371.521
CAS No. 1215677-72-7
Cat. No. B565398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl-N-propyl Oxybutynin
CAS1215677-72-7
Synonymsα-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylpropylamino)-2-butyn-1-yl Ester; 
Molecular FormulaC23H33NO3
Molecular Weight371.521
Structural Identifiers
SMILESCCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3
InChIKeyMQLQZGCILBTUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl-N-propyl Oxybutynin Reference Standard


N-Desethyl-N-propyl Oxybutynin, also known as Oxybutynin EP Impurity E, is a chemically defined impurity of the widely prescribed antimuscarinic drug Oxybutynin [1]. This compound is an ethylpropyl analogue of oxybutynin, characterized by the substitution of the diethylamino group with an ethylpropylamino group . As a designated impurity in the European Pharmacopoeia (EP) monograph for Oxybutynin Hydrochloride, its identification and quantification are mandatory for pharmaceutical quality control, ensuring batch-to-batch consistency and regulatory compliance [2].

EP Impurity E Identity Specified in EP Oxybutynin HCl monograph
QC Workflow Alignment Supports release testing and stability monitoring
Analytical Platform Fit Compatible with HPLC-UV and LC-MS/MS methods

Invalidity of Generic Substitution


Generic substitution with other oxybutynin-related impurities, its primary metabolite N-Desethyloxybutynin, or the parent drug itself is strictly prohibited in a regulated analytical setting. These compounds possess distinct physicochemical and chromatographic properties. For instance, N-Desethyl-N-propyl Oxybutynin is a structural analogue with a different molecular weight and fragmentation pattern compared to Oxybutynin and its major N-desethyl metabolite, which are crucial for accurate detection and quantitation via LC-MS/MS or HPLC-UV [1]. Using an unqualified reference standard for this specific impurity would invalidate method specificity and accuracy, leading to non-compliance with ICH Q3A guidelines, which mandate the individual qualification of each specified impurity [2].

Structural Analogue Mismatch

N-Desethyloxybutynin differs in molecular weight and fragmentation; may cause misidentification in metabolite profiling.

Chromatographic Selectivity Shift

Unqualified impurity standards may not resolve from API, altering method specificity and accuracy per ICH Q3A expectations.

Regulatory Designation Gap

Only this specific EP impurity E standard aligns with European Pharmacopoeia impurity profiling requirements.

Quantitative Evidence for Differentiated Use


Regulatory Identification as EP Impurity E

This compound is formally identified as Oxybutynin EP Impurity E in the European Pharmacopoeia (EP) monograph for Oxybutynin Hydrochloride, distinguishing it from other oxybutynin impurities. It is therefore required for specific and accurate impurity quantification in finished drug products [1].

Regulatory Identity
Class-level inference
Specified as EP Impurity E
Supports EP monograph compliance review
Verify monograph version
Pharmaceutical Analysis Impurity Profiling Quality Control

Structural Differentiation from N-Desethyloxybutynin

The chemical structure of N-Desethyl-N-propyl Oxybutynin differs fundamentally from the primary active metabolite N-Desethyloxybutynin (DEOB). While DEOB is formed by N-deethylation, this impurity is an ethylpropyl analogue [1]. This structural difference results in distinct fragmentation patterns in mass spectrometry, requiring a unique reference standard to avoid misidentification in in vitro metabolic stability assays.

Structural Differentiation
Reported
Ethylpropyl analogue vs N-Desethyloxybutynin
MW 371.51 vs 331.45; distinct MS fragments
Avoids false DEOB identification in metabolic studies
Verify MS/MS fragmentation pattern
Drug Metabolism Pharmacokinetics Structural Elucidation

Physicochemical Properties for Analytical Selectivity

The compound's calculated LogP value is 3.733, which is a critical determinant of its retention time in reversed-phase HPLC methods [1]. This value differs from that of the parent drug Oxybutynin (LogP ~5.0), enabling a specific and resolved chromatographic peak necessary for system suitability testing.

LogP Selectivity
Data to verify
LogP 3.733
vs Oxybutynin LogP ~5.0 (Δ≈1.3)
Supports chromatographic peak resolution
In silico prediction; confirm experimentally
Chromatography Method Validation Analytical Chemistry

Application Scenarios for This Reference Standard


QC for Oxybutynin API and Drug Products

As a specified impurity in the European Pharmacopoeia (EP Impurity E), this compound is an essential reference material for the release testing and stability monitoring of Oxybutynin Hydrochloride active pharmaceutical ingredient (API) and finished dosage forms (e.g., tablets, transdermal patches) destined for EU markets. Its use ensures compliance with regulatory specifications for impurity limits [1].

Method Development and Validation for HPLC/LC-MS

This standard is indispensable for developing and validating stability-indicating analytical methods. It is used to establish relative retention time (RRT), confirm method specificity and selectivity by demonstrating resolution from the main API peak, and to calibrate the system for accurate quantification of this specific impurity in unknown samples [1].

Oxybutynin Metabolism Research

While not a primary human metabolite, this compound serves as a valuable analytical tool in research settings investigating the metabolic fate and degradation pathways of Oxybutynin. Its unique mass spectral signature allows for the unambiguous differentiation from the active metabolite N-desethyloxybutynin, preventing misinterpretation of pharmacokinetic or in vitro metabolism data [1].

Application
Selection Property
Validation Focus
QC for Oxybutynin API and Drug Products
EP-specified impurity identity
Batch consistency and impurity limit review
Method Development and Validation (HPLC/LC-MS)
Resolution from main API peak
System suitability and method selectivity
Oxybutynin Metabolism Research
Unique MS fragmentation profile
Distinguishing from N-desethyloxybutynin

Technical Documentation Hub

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16 linked technical documents
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